molecular formula C27H26N4O2 B4127791 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B4127791
M. Wt: 438.5 g/mol
InChI Key: WKXLGUFCTCLKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a fluorescent compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood, but it is believed to involve the formation of a complex with the target protein or biomolecule. This complex then emits a fluorescent signal that can be detected and measured. The binding of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide to the target molecule can also result in changes in the biochemical and physiological properties of the molecule, providing valuable insights into its function.
Biochemical and Physiological Effects:
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to a range of proteins and other biomolecules, altering their properties and functions. N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have anti-inflammatory properties, reducing inflammation in a range of tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is its fluorescent properties, which allow for easy detection and measurement. N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide is also a relatively stable compound, making it suitable for use in a range of experimental conditions. However, one limitation of using N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide is its relatively high cost, which can make it impractical for use in large-scale experiments.

Future Directions

There are many potential future directions for research on N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the development of new applications for N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide, such as in the study of disease biomarkers or drug discovery. Additionally, further research is needed to fully understand the mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide and its effects on various biomolecules and physiological systems.

Scientific Research Applications

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to bind to a variety of proteins, including albumin, hemoglobin, and transferrin. It has also been used to study the structure and function of enzymes, such as carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c32-24(20-30-16-18-31(19-17-30)23-14-8-3-9-15-23)28-27-29-25(21-10-4-1-5-11-21)26(33-27)22-12-6-2-7-13-22/h1-15H,16-20H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXLGUFCTCLKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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